molecular formula C22H24O4S B1336273 (E/Z)-Elafibranor CAS No. 824932-88-9

(E/Z)-Elafibranor

Cat. No.: B1336273
CAS No.: 824932-88-9
M. Wt: 384.5 g/mol
InChI Key: AFLFKFHDSCQHOL-IZZDOVSWSA-N
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Description

Elafibranor (also known as GFT505) is a potent dual agonist of the Peroxisome Proliferator-Activated Receptor alpha and delta (PPARα/δ), approved for the treatment of Primary Biliary Cholangitis (PBC) . Its mechanism of action involves binding to and activating PPAR nuclear receptors, which regulate genes involved in lipid metabolism, glucose homeostasis, and inflammatory pathways . Activation of PPARα enhances hepatic fatty acid oxidation, reducing liver fat content, while PPARδ activation promotes fatty acid oxidation in skeletal muscle, improves insulin sensitivity, and exerts broad anti-inflammatory effects . Elafibranor and its major active metabolite, GFT1007, have been shown to inhibit bile acid synthesis, contributing to its efficacy in cholestatic liver disease research . Beyond its approved use in PBC, Elafibranor is a key investigational compound in preclinical and clinical research for a range of other liver conditions. Studies have demonstrated its potential in models of Non-Alcoholic Steatohepatitis (NASH), where it can reduce hepatic steatosis, inflammation, and ballooning . Emerging research also explores its therapeutic promise in Alcoholic Liver Disease (ALD), where it has been shown to reduce liver fibrosis, improve gut barrier function, and mitigate inflammation . Furthermore, recent Phase II clinical trial data indicates significant efficacy and a favorable safety profile for Elafibranor in Primary Sclerosing Cholangitis (PSC), another rare liver disease with no currently approved therapies . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
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Record name Elafibranor [INN]
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Record name Elafibranor
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Record name Elafibranor
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Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
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Record name ELAFIBRANOR
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Preparation Methods

The synthesis of Elafibranor involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2,6-dimethylphenol.

    Key Reactions: The key reactions include aldol condensation, esterification, and etherification.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production of Elafibranor involves optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Elafibranor undergoes various chemical reactions:

    Oxidation: Elafibranor can be oxidized to form its corresponding sulfoxide and sulfone derivatives.

    Reduction: Reduction of Elafibranor can lead to the formation of its alcohol derivatives.

    Substitution: Elafibranor can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reactions are typically carried out under mild conditions to prevent degradation of the compound.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

Alcoholic Liver Disease (ALD)

Recent studies indicate that Elafibranor shows promise in treating Alcoholic Liver Disease. In a preclinical model, it was found to restore levels of peroxisome proliferator-activated receptors and improve autophagy dysfunction, thereby mitigating hepatic damage and intestinal barrier disruption caused by prolonged ethanol consumption .

Nonalcoholic Steatohepatitis (NASH)

Elafibranor has been evaluated for its efficacy in NASH treatment. A randomized phase 2 trial demonstrated that while the drug did not significantly outperform placebo across all patients, those with more severe disease showed notable improvements in liver function tests . This suggests that Elafibranor may be particularly beneficial for patients with advanced stages of NASH.

Primary Biliary Cholangitis (PBC)

Elafibranor is currently being studied for its effects on Primary Biliary Cholangitis, a chronic liver disease characterized by progressive destruction of bile ducts. In a phase III trial (ELFIDENCE), Elafibranor is being compared to placebo to assess its ability to prevent liver deterioration in patients who have not adequately responded to standard treatments . Early results indicate that it may improve liver blood tests associated with PBC.

Summary of Clinical Trials

Study TypeConditionObjectiveFindings
Phase IINASHCompare efficacy against placeboNo significant difference overall; severe cases showed improvement
Phase IIIPBCEvaluate long-term outcomes vs. placeboAims to determine if Elafibranor prevents liver deterioration
PreclinicalALDInvestigate effects on hepatic damageRestored PPAR levels and improved autophagy in models

Comparison with Similar Compounds

Comparison with Similar Compounds

Elafibranor is compared to other PPAR agonists and non-PPAR liver disease therapies based on efficacy, safety, and mechanisms of action. Key comparisons include:

PPAR Agonists

Compound Target Key Indications Efficacy Safety Profile
Elafibranor PPARα/δ dual agonist NASH, PBC - NASH resolution (Phase 2: 19–24% vs. placebo 12%)
- PBC: 52% ALP reduction (vs. placebo 4%)
Mild-to-moderate GI events (e.g., diarrhea), rare renal impairment
Seladelpar PPARδ agonist PBC - 45% ALP reduction (vs. placebo) Lower pruritus incidence vs. elafibranor
Obeticholic Acid FXR agonist PBC, NASH - PBC: 33–47% ALP reduction
- NASH: 23% fibrosis improvement
Higher pruritus risk, severe adverse events (SAEs: 13% vs. 5% in elafibranor)
Bezafibrate PPAR pan-agonist PBC - Limited ALP reduction (vs. elafibranor) Muscle toxicity, drug interactions
  • Mechanistic Differentiation: Elafibranor’s dual PPARα/δ activation uniquely combines lipid oxidation (PPARα) with anti-inflammatory/fibrotic effects (PPARδ) . Seladelpar (PPARδ-selective) lacks PPARα-mediated lipid benefits, while bezafibrate’s pan-PPAR activity increases off-target risks .

Non-PPAR Therapies

Compound Class Key Indications Efficacy Safety Profile
Liraglutide GLP-1 agonist NASH, T2DM - NASH resolution: 39% (vs. placebo 9%) GI intolerance, pancreatitis risk
Ursodeoxycholic Acid Bile acid analog PBC - PBC: 20–30% ALP reduction (monotherapy) Limited efficacy as monotherapy; combined use with elafibranor enhances response
  • Clinical Relevance: Elafibranor’s combination with ursodeoxycholic acid (UDCA) in PBC is superior to UDCA monotherapy, achieving biochemical remission in 52% of patients .

Key Research Findings

NASH

  • Phase 2 Trial (GOLDEN-505): Elafibranor 120 mg/day achieved NASH resolution without fibrosis worsening in 19–24% of patients (vs. 12% placebo) . It also improved cardiometabolic markers (↓triglycerides, LDL-C; ↑HDL-C) .
  • Phase 3 Trial (RESOLVE-IT) : Failed to meet primary endpoints (NASH resolution: 19.2% vs. 14.7% placebo), highlighting variability in patient selection and trial design .

PBC

  • Phase 3 ELATIVE Trial: Elafibranor 80 mg/day reduced ALP by 52% (vs. 4% placebo) at 52 weeks, leading to accelerated FDA approval in 2024 .

Preclinical Insights

  • In NASH rodent models, elafibranor reduced hepatic steatosis, inflammation, and fibrosis markers (e.g., Col1a1, NF-κB) .
  • In alcoholic liver disease (ALD) models, it restored intestinal barrier function and mitigated fibrosis via PPARδ-mediated anti-inflammatory pathways .

Biological Activity

Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs) α and δ. It has emerged as a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article provides a comprehensive overview of the biological activity of elafibranor, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.

Elafibranor exerts its biological effects primarily through the activation of PPARα and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses:

  • PPARα Activation : Predominantly expressed in the liver, PPARα activation enhances fatty acid oxidation and reduces triglyceride levels. This receptor's activation is linked to improved insulin sensitivity and reduced hepatic steatosis.
  • PPARδ Activation : This receptor is involved in energy metabolism and inflammation. Its activation promotes fatty acid oxidation in various tissues, including skeletal muscle and liver, thus contributing to metabolic regulation.

Both receptors are integral to the drug's therapeutic effects in metabolic disorders.

Pharmacodynamics

Elafibranor has shown significant effects on various metabolic parameters. Clinical studies have demonstrated improvements in lipid profiles and glucose metabolism:

Metabolic Parameter Effect
TriglyceridesSignificant reduction
LDL-CholesterolDecrease observed
HDL-CholesterolImprovement noted
Fasting GlucoseReduction of -0.98 ± 0.56 mmol/L (p = 0.038)
HbA1cDecrease of -0.46% (p < 0.05)
HOMA-IRReduction by 50% (p < 0.05)
C-peptideDecrease by 30% (p < 0.05)
FructosamineReduction by 10% (p < 0.01)

These findings indicate elafibranor's potential to improve metabolic dysfunctions associated with NASH and other related conditions .

Clinical Efficacy

Elafibranor has been evaluated in several clinical trials, particularly for its efficacy in treating NASH:

  • Phase 2 Trials : Initial studies indicated that elafibranor significantly improved liver histology and metabolic parameters in patients with NASH .
  • Phase 3 Trials : The RESOLVE-IT trial aimed to assess the long-term effects of elafibranor on NASH resolution. Although interim results showed no significant effect on NASH resolution when used alone, ongoing studies are exploring combination therapies .

Case Studies

Recent research has highlighted elafibranor's beneficial effects in specific patient populations:

  • A multicenter study involving patients with NASH demonstrated that elafibranor treatment led to a notable decrease in alanine aminotransferase (ALT) levels, a key marker of liver function. The mean ALT levels decreased significantly from baseline after treatment .
  • In another study focusing on patients with PBC, elafibranor reduced alkaline phosphatase levels and improved overall liver function tests, showcasing its dual action on both lipid metabolism and liver health .

Safety Profile

Elafibranor has been generally well tolerated across various studies:

  • Most participants completed the treatment duration without serious adverse events or significant discontinuations due to side effects .
  • The pharmacokinetics indicate that elafibranor achieves steady-state concentrations within a week of dosing, with high plasma protein binding (~99.7%), suggesting a favorable safety profile for chronic use .

Q & A

Q. What are the primary mechanisms through which Elafibranor exerts hepatoprotective effects in preclinical models of alcohol-related liver disease (ALD)?

Elafibranor, a dual PPARα/δ agonist, mitigates ALD by modulating lipid metabolism, suppressing oxidative stress, and enhancing autophagy. In ALD mouse models, it counteracts PPARα downregulation, upregulates phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), and reduces hepatic steatosis, inflammation, and fibrosis. Key endpoints include reductions in ALT, AST, triglycerides (TG), and free fatty acids (FAs), alongside histopathological improvements in liver tissue .

Q. How is Elafibranor's efficacy assessed in animal models of non-alcoholic steatohepatitis (NASH)?

Preclinical NASH studies in diet-induced obese (DIO) mice evaluate Elafibranor’s impact on NAFLD Activity Score (NAS), fibrosis stage, and lipid profiles. Histological endpoints include steatosis (lipid droplet quantification), lobular inflammation (immune cell infiltration), and hepatocellular ballooning. Mechanistic assessments focus on PPARα/δ-mediated β-oxidation, insulin sensitivity, and anti-inflammatory pathways (e.g., IL-6, TNF-α suppression) .

Q. What are the standard biochemical and clinical endpoints in Phase III trials evaluating Elafibranor for primary biliary cholangitis (PBC)?

Primary endpoints include biochemical response (alkaline phosphatase [ALP] <1.67×ULN with ≥15% reduction + normal bilirubin). Secondary endpoints are ALP normalization, pruritus severity (via PBC-40 and 5-D Itch scales), and safety. Trials use randomized, double-blind designs with ursodeoxycholic acid (UDCA) as background therapy. Statistical methods include least-squares mean differences and odds ratios (ORs) for responder analyses .

Advanced Research Questions

Q. What methodological challenges arise when translating Elafibranor's anti-fibrotic effects from preclinical models to human NASH trials?

While Elafibranor improves steatosis and inflammation in mouse NASH models (e.g., GAN DIO-NASH), it fails to meet fibrosis improvement endpoints in human trials (RESOLVE-IT Phase III). Discrepancies stem from differences in disease progression timelines, fibrosis measurement variability (biopsy vs. non-invasive markers), and species-specific PPAR signaling. Post-hoc analyses suggest efficacy in moderate/severe NASH subgroups, highlighting the need for stratified trial designs .

Q. How do post-hoc analyses of Elafibranor trials inform the interpretation of its efficacy in NASH resolution?

In the GOLDEN-505 trial, post-hoc exclusion of mild NASH cases revealed significant NASH resolution (19% vs. 12% placebo; OR: 2.31). However, reliance on post-hoc criteria introduces bias, necessitating prospective validation. Methodological limitations include small subgroup sizes and heterogeneity in baseline disease severity, underscoring the importance of predefined endpoints and adaptive trial designs .

Q. What evidence supports combining Elafibranor with UDCA in PBC, and how are synergistic effects mechanistically justified?

Network meta-analyses indicate PPAR agonists (e.g., Elafibranor) enhance UDCA’s efficacy by targeting complementary pathways: UDCA promotes bile acid homeostasis, while Elafibranor reduces ALP via PPARα/δ-driven anti-inflammatory and metabolic modulation. The ELATIVE trial demonstrated a 41% ALP reduction with Elafibranor+UDCA versus placebo+UDCA, supporting combinatorial use .

Q. How were patient-reported outcomes (e.g., pruritus) quantitatively assessed in Elafibranor’s PBC trials?

Pruritus was measured using validated tools: the PBC-40 Itch domain (7-item Likert scale) and 5-D Itch questionnaire (duration, degree, direction, disability, distribution). Although Elafibranor showed a trend toward itch reduction (LS mean difference: −0.78 vs. placebo), statistical significance was not achieved (p=0.20), emphasizing the need for larger cohorts and longer follow-up to capture symptom variability .

Q. What are the implications of Elafibranor’s mixed results in fibrosis improvement versus steatosis/inflammation resolution in NASH?

Elafibranor’s dissociation between steatosis/inflammation resolution and fibrosis stagnation (e.g., RESOLVE-IT trial) suggests fibrosis may require longer treatment durations or adjunct therapies targeting collagen turnover. Preclinical models prioritizing fibrogenesis drivers (e.g., TGF-β, TIMP-1) and human trials incorporating longitudinal biomarkers (e.g., PRO-C3) are critical for elucidating this disconnect .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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